2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide
CAS No.:
Cat. No.: VC14779958
Molecular Formula: C20H21N3O4
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21N3O4 |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide |
| Standard InChI | InChI=1S/C20H21N3O4/c1-25-12-19-22-15-5-4-14(11-16(15)23-19)21-20(24)10-13-3-6-17-18(9-13)27-8-2-7-26-17/h3-6,9,11H,2,7-8,10,12H2,1H3,(H,21,24)(H,22,23) |
| Standard InChI Key | FGBIDBDQGMOLCT-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC4=C(C=C3)OCCCO4 |
Introduction
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide is a complex organic molecule that combines a benzodioxepin moiety with a benzimidazole derivative. This compound is notable for its unique structural features, which contribute to its potential biological activities. The integration of these heterocyclic systems suggests diverse pharmacological properties, making it an interesting candidate for medicinal chemistry research.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Purification techniques like chromatography may be necessary to isolate the desired compound from by-products.
Common reactions for modifying this compound include:
-
Hydrolysis: The acetamide group can undergo hydrolysis.
-
Nucleophilic Substitutions: Possible modifications to the benzimidazole ring.
-
Electrophilic Aromatic Substitution: Reactions involving the benzodioxepin structure.
Biological Activity and Potential Applications
Preliminary studies indicate that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide exhibits significant biological activity. It may function as an inhibitor of specific enzymes or receptors involved in critical signaling pathways, potentially impacting cell proliferation and apoptosis. These properties suggest applications in treating various diseases, including cancer and inflammatory conditions.
| Potential Application | Description |
|---|---|
| Cancer Treatment | Inhibition of cell proliferation pathways |
| Inflammatory Conditions | Modulation of signaling pathways involved in inflammation |
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors associated with cell proliferation pathways. Interaction studies are vital for elucidating the precise mechanism and guiding further development.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide, but its unique combination of benzodioxepin and benzimidazole motifs sets it apart. This duality may confer specific biological activities not present in other similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-{[1-triazolo[4,3-a]pyridin-3-ylmethyl]cyclohexyl}acetamide | Tetrahydrocinnoline structure | Potential anticancer activity |
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-triazolo[4,3-a]pyridin-3-ylmethyl)acetamide | Fluorinated phenyl ring | Kinase inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume